1-(1-chloroethyl)-4-methoxybenzene

Catalog No.
S785008
CAS No.
1538-89-2
M.F
C9H11ClO
M. Wt
170.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-chloroethyl)-4-methoxybenzene

CAS Number

1538-89-2

Product Name

1-(1-chloroethyl)-4-methoxybenzene

IUPAC Name

1-(1-chloroethyl)-4-methoxybenzene

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

InChI

InChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3

InChI Key

ZVBHVYBULNCPQB-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC)Cl

Canonical SMILES

CC(C1=CC=C(C=C1)OC)Cl

1-(1-chloroethyl)-4-methoxybenzene, also known as p-chloroethyl anisole, is an aromatic compound characterized by the presence of a methoxy group and a chloroethyl substituent on a benzene ring. Its chemical formula is C8H9ClO\text{C}_8\text{H}_9\text{ClO}, and it has a molecular weight of 156.609 g/mol. The compound's structure features a methoxy group (OCH3-OCH_3) at the para position relative to the chloroethyl group (C2H4Cl-C_2H_4Cl), which significantly influences its chemical reactivity and biological properties .

No specific information is available regarding a biological mechanism of action for this compound.

Due to the presence of the chloromethyl group, the compound is likely to be:

  • Toxic: Chloromethyl groups are known alkylating agents, which can damage DNA and be carcinogenic [].
  • Corrosive: May cause skin and eye irritation [].
Due to its functional groups:

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to products like 1-(1-hydroxyethyl)-4-methoxybenzene.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, such as 1-(4-methoxyphenyl)ethanal.
  • Reduction Reactions: The compound can be reduced to yield 1-(1-ethyl)-4-methoxybenzene, utilizing hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

  • Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
  • Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

The biological activity of 1-(1-chloroethyl)-4-methoxybenzene has been investigated primarily in the context of its potential mutagenicity and interaction with biological systems. Studies suggest that compounds with halogenated substituents can exhibit significant biological effects, including enzyme inhibition and potential toxicity. The methoxy group may enhance the compound's lipophilicity, affecting its absorption and distribution in biological systems .

The synthesis of 1-(1-chloroethyl)-4-methoxybenzene typically involves the chlorination of 1-(4-methoxyphenyl)ethanol using chlorinating agents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). This reaction is performed under reflux conditions, resulting in the formation of an intermediate chloroethyl ether that is converted to the desired product. Industrially, continuous flow reactors are utilized to optimize reaction conditions and yield.

This compound finds applications across various fields:

  • Chemistry: As an intermediate in synthesizing more complex organic molecules.
  • Biology: In studies related to enzyme-catalyzed reactions involving halogenated compounds.
  • Medicine: As a precursor for developing pharmaceutical agents.
  • Industry: In producing specialty chemicals and materials.

Research on interaction studies involving 1-(1-chloroethyl)-4-methoxybenzene focuses on its reactivity with biomolecules. The chlorine atom serves as an electrophile, making it susceptible to nucleophilic attack by cellular components. This interaction can lead to modifications in protein function or DNA damage, raising concerns regarding its mutagenic potential .

Several compounds share structural similarities with 1-(1-chloroethyl)-4-methoxybenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzene, 1-(1-chloroethyl)-Lacks the methoxy groupLess reactive due to absence of electron-donating group
Benzene, 1-(1-chloroethenyl)-Contains a double bond instead of a single bond in the ethyl groupDifferent reactivity profile due to unsaturation
Benzene, 1-(1-chloroethyl)-4-hydroxy-Contains a hydroxyl group instead of a methoxy groupHydroxyl group offers different hydrogen bonding capabilities
4-MethoxyethylbenzeneLacks halogen substituentsNo electrophilic substitution potential

Uniqueness

The uniqueness of 1-(1-chloroethyl)-4-methoxybenzene lies in its combination of both chlorine and methoxy groups. This combination enhances its reactivity compared to similar compounds, making it more susceptible to electrophilic substitution reactions due to the increased electron density provided by the methoxy group .

XLogP3

3.1

Dates

Modify: 2023-08-15

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